molecular formula C9H10ClNO2 B1441925 Ethyl 2-(4-chloropyridin-2-YL)acetate CAS No. 1060814-85-8

Ethyl 2-(4-chloropyridin-2-YL)acetate

Cat. No. B1441925
M. Wt: 199.63 g/mol
InChI Key: GRUNSNXHDJLWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chloropyridin-2-YL)acetate (ECPA) is an organic compound with a molecular formula of C7H8ClNO2. It is a colorless liquid with a pungent odor. ECPA is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial materials. ECPA is also used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds.

Mechanism Of Action

The mechanism of action of Ethyl 2-(4-chloropyridin-2-YL)acetate is not yet fully understood. However, it is believed that Ethyl 2-(4-chloropyridin-2-YL)acetate binds to the active site of enzymes, thus inhibiting their activity. This inhibition can be used to study the kinetics of enzymes, as well as to synthesize compounds that can be used in pharmaceuticals, agrochemicals, and industrial materials.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-(4-chloropyridin-2-YL)acetate are not yet fully understood. However, it is believed that Ethyl 2-(4-chloropyridin-2-YL)acetate can inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. For example, Ethyl 2-(4-chloropyridin-2-YL)acetate has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, Ethyl 2-(4-chloropyridin-2-YL)acetate has been shown to affect the activity of certain other enzymes, such as phosphatases and kinases.

Advantages And Limitations For Lab Experiments

The advantages of Ethyl 2-(4-chloropyridin-2-YL)acetate for laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of certain enzymes. However, there are some limitations to using Ethyl 2-(4-chloropyridin-2-YL)acetate in laboratory experiments. For example, Ethyl 2-(4-chloropyridin-2-YL)acetate can be toxic in high concentrations, and it can be difficult to control the concentration of Ethyl 2-(4-chloropyridin-2-YL)acetate in a reaction. In addition, Ethyl 2-(4-chloropyridin-2-YL)acetate can react with other compounds to form toxic byproducts.

Future Directions

The use of Ethyl 2-(4-chloropyridin-2-YL)acetate in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research could be done to better understand the mechanism of action of Ethyl 2-(4-chloropyridin-2-YL)acetate, as well as its biochemical and physiological effects. In addition, further research could be done to develop more efficient and cost-effective synthesis methods for Ethyl 2-(4-chloropyridin-2-YL)acetate. Finally, further research could be done to develop new applications for Ethyl 2-(4-chloropyridin-2-YL)acetate, such as in the synthesis of pharmaceuticals, agrochemicals, and industrial materials.

Scientific Research Applications

Ethyl 2-(4-chloropyridin-2-YL)acetate has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Ethyl 2-(4-chloropyridin-2-YL)acetate is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial materials. In addition, Ethyl 2-(4-chloropyridin-2-YL)acetate has been used in studies of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes.

properties

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUNSNXHDJLWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chloropyridin-2-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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